5-Hydroxy-3-(3-pyridyl)isoxazole
Overview
Description
Scientific Research Applications
5-HI has been extensively used as a research tool to investigate the role of 5-Hydroxy-3-(3-pyridyl)isoxazole in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as anxiety and depression-like behaviors in animal models. Additionally, 5-HI has been used to study the role of this compound in drug addiction, autism spectrum disorders, and Parkinson's disease.
Mechanism of Action
Target of Action
Isoxazoles have been shown to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazoles generally interact with their targets through non-covalent interactions . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles synthetically useful .
Biochemical Pathways
Isoxazoles have been found to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . These activities suggest that isoxazoles may affect multiple biochemical pathways.
Result of Action
Isoxazoles have been found to possess a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The wide range of biological activities of isoxazoles suggests that they may be influenced by various environmental factors .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-HI as a research tool is its selectivity for 5-Hydroxy-3-(3-pyridyl)isoxazole. This allows for the specific modulation of this receptor subtype without affecting other receptors or signaling pathways. Additionally, 5-HI is relatively easy to synthesize and has a high purity when prepared using standard laboratory techniques. However, one limitation of using 5-HI is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Future Directions
For the use of 5-HI include investigating its role in neurodegenerative diseases and developing more selective and potent agonists of 5-Hydroxy-3-(3-pyridyl)isoxazole.
properties
IUPAC Name |
3-pyridin-3-yl-2H-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNACOKOVLHIQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)ON2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.